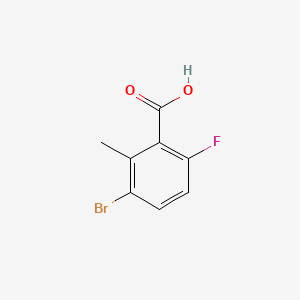

3-Bromo-6-fluoro-2-methylbenzoic acid

Overview

Description

3-Bromo-6-fluoro-2-methylbenzoic acid: is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-methylbenzoic acid typically involves the bromination and fluorination of 2-methylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where 2-methylbenzoic acid is treated with bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient substitution reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluoro-2-methylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium fluoride can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

- Synthesis of Fluorinated Compounds :

-

Receptor Agonists :

- Research has demonstrated that derivatives of this compound can act as selective agonists for the S1P5 receptor, which is implicated in several physiological processes. The synthesis of these compounds involves nucleophilic aromatic substitution and copper-catalyzed reactions, leading to high yields and selectivity .

- Positron Emission Tomography (PET) Imaging :

Organic Synthesis Applications

- Building Block for Complex Molecules :

- Late-stage Functionalization :

Data Table: Synthesis Pathways and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Aromatic Substitution | Using LiHMDS with aryl halides | 95% |

| Copper-Catalyzed Ullmann Coupling | Aryl bromide with alcohols | 71% |

| Suzuki-Miyaura Cross-Coupling | Aryl bromide with boronic acids | 18-71% |

Case Studies

- Fluorinated Benzamide Derivatives :

-

Development of PET Imaging Agents :

- Another research project focused on synthesizing fluorinated compounds based on this benzoic acid derivative for PET imaging applications. The study highlighted the favorable uptake in brain and spinal cord tissues in rodent models, showcasing the potential clinical applications of these compounds in neurological diagnostics .

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-methylbenzoic acid depends on its specific application. In chemical reactions, the bromine and fluorine atoms influence the reactivity and selectivity of the compound. For example, in nucleophilic substitution reactions, the electron-withdrawing effects of bromine and fluorine can stabilize the transition state, facilitating the reaction .

Comparison with Similar Compounds

- 3-Bromo-2-methylbenzoic acid

- 3-Fluoro-2-methylbenzoic acid

- 2-Fluoro-6-methylbenzoic acid

Comparison: 3-Bromo-6-fluoro-2-methylbenzoic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This dual substitution can significantly alter its chemical properties compared to compounds with only one halogen substituent. For instance, the combination of bromine and fluorine can enhance the compound’s reactivity and selectivity in certain reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

3-Bromo-6-fluoro-2-methylbenzoic acid (C8H6BrFO2) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with bromine, fluorine, and a methyl group. The presence of these halogens significantly influences its reactivity and biological properties. The molecular structure can be represented as follows:

Synthesis and Derivatives

The compound can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions such as Suzuki-Miyaura coupling. Its derivatives often exhibit enhanced biological activities, making them subjects of interest for drug development.

Table 1: Common Synthetic Routes for this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Substitution of bromine or fluorine with other functional groups |

| Oxidation/Reduction | Conversion to different derivatives via oxidation or reduction |

| Coupling Reactions | Formation of complex molecules through reactions like Suzuki-Miyaura |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound. It has been shown to inhibit the growth of various bacterial strains, suggesting its utility in developing new antibiotics. The mechanism likely involves interference with bacterial cell wall synthesis or enzyme inhibition.

Anticancer Properties

The compound's anticancer activity has also been explored, particularly in relation to its ability to induce apoptosis in cancer cells. Investigations into its effects on specific cancer cell lines have revealed that it can inhibit cell proliferation and promote cell death through mechanisms involving the modulation of apoptotic pathways.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to specific receptors, altering signaling pathways that lead to cellular responses.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may increase ROS levels, contributing to cytotoxic effects in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of halogenated benzoic acids, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were reported at concentrations as low as 50 µg/mL, indicating strong antibacterial activity.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it effectively reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, showing a notable increase in early apoptotic cells after treatment with 25 µM of the compound.

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 3-Bromo-6-fluoro-2-methylbenzoic acid?

Methodological Answer:

The synthesis typically involves multi-step substitution reactions on a benzoic acid scaffold. For example:

Methylation : Introduce the methyl group at the 2-position via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

Bromination : Direct electrophilic bromination at the 3-position using Br₂ in the presence of FeBr₃ as a catalyst. Reaction progress can be monitored via thin-layer chromatography (TLC) with UV visualization .

Fluorination : Fluorine substitution at the 6-position may employ a Balz-Schiemann reaction using a diazonium intermediate derived from aniline precursors, followed by thermal decomposition .

Key Considerations : Optimize reaction temperatures and solvent systems (e.g., DMF or THF) to minimize side reactions. Purify intermediates via recrystallization or column chromatography.

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions and confirm regioselectivity. For example, the methyl group at C2 will appear as a singlet (~δ 2.3 ppm in ¹H NMR), while fluorine’s deshielding effect alters adjacent proton signals .

- 19F NMR : Confirm fluorine incorporation (typically δ -110 to -120 ppm for aromatic fluorides) .

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (expected m/z ≈ 247 [M-H]⁻). Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) .

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents, particularly for polymorph studies .

Q. Advanced: How do steric and electronic effects of substituents influence the reactivity of this compound?

Methodological Answer:

- Steric Effects : The methyl group at C2 hinders nucleophilic attack at adjacent positions, directing reactions (e.g., Suzuki couplings) to the less hindered C5 or C4 positions. Computational modeling (DFT) can predict reaction sites by analyzing LUMO distribution .

- Electronic Effects :

- The electron-withdrawing fluorine at C6 deactivates the ring, reducing electrophilic substitution rates.

- Bromine at C3 acts as a leaving group in SNAr reactions under basic conditions (e.g., K₂CO₃ in DMSO) .

Experimental Design : Compare reaction rates with analogs (e.g., 3-Bromo-2-methylbenzoic acid) to isolate electronic vs. steric contributions. Use kinetic studies (e.g., UV-Vis monitoring) .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for halogenated benzoic acid derivatives?

Methodological Answer:

Contradictions often arise from:

Impurity Artifacts : Trace impurities (e.g., residual solvents) may skew bioassay results. Validate purity via orthogonal methods (HPLC, elemental analysis) .

Assay Variability : Standardize cell-based assays (e.g., IC₅0 measurements) using controls like doxorubicin. Replicate studies across multiple cell lines (e.g., HeLa, MCF-7) .

Solubility Differences : Use DMSO stock solutions with consistent concentrations (<0.1% v/v) to avoid precipitation in aqueous media .

Case Study : If anti-inflammatory activity conflicts, perform COX-2 inhibition assays alongside cytokine profiling (ELISA) to confirm target specificity .

Q. Advanced: What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) to favor coupling at C3 (bromine site) over C6 (fluorine).

- Ligand Effects : Bulky ligands (e.g., SPhos) enhance selectivity for C3 in Suzuki-Miyaura reactions by sterically shielding C6 .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Monitor reaction progress via GC-MS or LC-MS .

Example Protocol :

Combine 1 mmol substrate, 1.2 mmol boronic acid, 5 mol% Pd(OAc)₂, 10 mol% SPhos, and K₂CO₃ in DMF.

Heat at 80°C under N₂ for 12 hours.

Isolate product via acid-base extraction (yield ~75%) .

Q. Advanced: How to address low yields in carboxyl-directed functionalization of this compound?

Methodological Answer:

- Protection/Deprotection : Protect the carboxylic acid as a methyl ester (using SOCl₂/MeOH) to prevent side reactions. Post-functionalization, hydrolyze with LiOH .

- Directed Ortho-Metalation : Use LDA (Lithium Diisopropylamide) at -78°C to deprotonate the carboxylate, enabling directed metalation at C4 for further substitution .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., from 50% to 85%) by employing microwave irradiation (150°C, 20 min) for SNAr reactions .

Properties

IUPAC Name |

3-bromo-6-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAJISDATRWQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427373-55-4 | |

| Record name | 3-bromo-6-fluoro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.